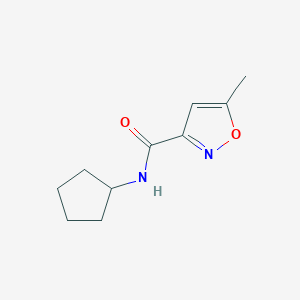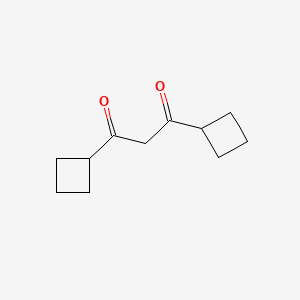
4-benzyl-5-oxo-N-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring, followed by the attachment of the benzyl, thiophenyl, and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The indole nucleus, which is structurally similar to the core structure of “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide”, has been found to possess significant antiviral properties . Derivatives of indole have been synthesized and tested against various viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. This suggests that our compound of interest could potentially be modified to enhance its antiviral capabilities and could contribute to the development of new antiviral drugs.
Anti-Inflammatory Activity
Indole derivatives are also known for their anti-inflammatory effects . Given the structural similarities, “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” could be explored for its anti-inflammatory potential. This application could be particularly valuable in the treatment of chronic inflammatory diseases and could lead to the synthesis of new anti-inflammatory agents.
Anticancer Potential
Compounds with an indole base have been associated with anticancer activities . The ability to bind with high affinity to multiple receptors makes them suitable candidates for cancer therapy. Research into the modification of “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” could uncover new pathways for the treatment of various cancers.
Antimicrobial Properties
The thiazole ring, which is part of the chemical structure of our compound, exhibits a broad spectrum of biological activities, including antimicrobial properties . This suggests that “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” could be used as a scaffold for developing new antimicrobial drugs that could combat resistant strains of bacteria and other pathogens.
Neuroprotective Effects
Thiazole derivatives have been identified as having neuroprotective effects . This opens up the possibility of using “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” in the development of treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, by protecting neuronal cells from damage.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like factor xa (fxa) in the blood coagulation pathway .
Mode of Action
Similar compounds have been known to interact with their targets through mechanisms such as oxidative addition and transmetalation .
Biochemical Pathways
Related compounds have been known to affect pathways such as the blood coagulation pathway .
Pharmacokinetics
Similar compounds have been found to have excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have antithrombotic effects .
Action Environment
Similar compounds have been found to be stable and readily prepared, making them environmentally benign .
Eigenschaften
IUPAC Name |
4-benzyl-5-oxo-N-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16-12-22-11-15(17(21)18-9-14-7-4-8-23-14)19(16)10-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQXPLLOQLUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylate](/img/structure/B2999576.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2999578.png)
![5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2999579.png)

![1-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2999584.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2999595.png)
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one](/img/structure/B2999597.png)